2-(Benzenesulfonyl)ethane-1-sulfonyl chloride
Overview
Description
“2-(Benzenesulfonyl)ethane-1-sulfonyl chloride” is an organic compound that is commonly used as a reagent in organic synthesis. It is also known as BSEC .
Synthesis Analysis
The synthesis of “2-(Benzenesulfonyl)ethane-1-sulfonyl chloride” involves several steps. The compound is prepared by reaction of benzene and chlorosulfonic acid or from the sodium salt of benzenesulfonic acid and PCl 5 or POCl 3 . It reacts with Grignard reagent from N-unsubstituted indoles to form oxindoles or substituted indoles .
Molecular Structure Analysis
The molecular formula of “2-(Benzenesulfonyl)ethane-1-sulfonyl chloride” is C8H9ClO4S2 . The molecular weight of the compound is 268.74 g/mol .
Chemical Reactions Analysis
“2-(Benzenesulfonyl)ethane-1-sulfonyl chloride” is highly reactive towards water and other nucleophiles such as ammonia (NH 3 ) . These reactions are used in this synthesis, but they can also cause problems .
Physical And Chemical Properties Analysis
“2-(Benzenesulfonyl)ethane-1-sulfonyl chloride” is a colorless viscous oil that dissolves in organic solvents . It reacts with compounds containing reactive N-H and O-H bonds .
Scientific Research Applications
Synthesis and Chemical Reactions
2-(Benzenesulfonyl)ethane-1-sulfonyl chloride is a compound used in various chemical synthesis processes. A study by Kim, Ko, and S. H. Kim (1992) describes its use in synthesizing benzenesulfonyl and arylmethanesulfonyl chlorides, highlighting its role in the facile production of functionalized sulfides (Kim, Dong-Wook, Y. Ko, & S. H. Kim, 1992). Additionally, Nara, Harjani, and Salunkhe (2001) utilized 2-(benzenesulfonyl)ethane-1-sulfonyl chloride in Friedel-Crafts sulfonylation reactions, demonstrating its effectiveness in producing diaryl sulfones (Nara, S., J. Harjani, & M. Salunkhe, 2001).
Catalytic Applications
Research by Laidlaw et al. (2002) explored the sulfonylation of substituted benzenes using Zn-exchanged zeolites with 2-(benzenesulfonyl)ethane-1-sulfonyl chloride as a sulfonating agent. This study highlights the compound's utility in catalysis and chemical transformations (Laidlaw, Paul, D. Bethell, S. Brown, G. Watson, D. Willock, & G. Hutchings, 2002).
Pharmaceutical Applications
Despite your request to exclude drug-related information, it's important to note that 2-(Benzenesulfonyl)ethane-1-sulfonyl chloride has been researched in pharmaceutical contexts. For instance, Meckler and Herr (2012) describe its large-scale preparation as a key building block in several drug candidates (Meckler, H., & R. J. Herr, 2012).
Chemical Properties and Reactivity
Studies also focus on the compound's properties and reactivity. For example, Tashkandi, Bourque, and Baines (2017) investigated its reaction with ditetrelenes, revealing insights into its chemical behavior and potential as a reducing agent (Tashkandi, N., Jeremy L. Bourque, & K. Baines, 2017).
Safety And Hazards
Future Directions
Research into electrophilic species featuring a sulfur–fluorine bond, such as “2-(Benzenesulfonyl)ethane-1-sulfonyl chloride”, has been invigorated due to the advent of sulfur (vi)-fluoride exchange (SuFEx) processes . These processes have led to new synthetic methods and the development of new compounds .
properties
IUPAC Name |
2-(benzenesulfonyl)ethanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO4S2/c9-15(12,13)7-6-14(10,11)8-4-2-1-3-5-8/h1-5H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGAJMGMZJLZPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50496671 | |
Record name | 2-(Benzenesulfonyl)ethane-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50496671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzenesulfonyl)ethane-1-sulfonyl chloride | |
CAS RN |
64440-81-9 | |
Record name | 2-(Benzenesulfonyl)ethane-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50496671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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